N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide
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Description
“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide” is a chemical compound. It is a derivative of benzenesulfonyl and dihydroquinoline .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzenesulfonyl derivatives are often prepared through reactions with compounds containing reactive N-H and O-H bonds .Future Directions
Mechanism of Action
Target of Action
N-benzenesulfonyl derivatives of heterocycles, a class to which this compound belongs, have been reported to exhibit antibacterial activity .
Mode of Action
It’s known that n-benzenesulfonyl derivatives of heterocycles can generate reactive oxygen species (ros) and reactive nitrogen species, which can lead to bacterial cell death .
Biochemical Pathways
The generation of ros can lead to oxidative stress in bacterial cells, disrupting normal cellular processes and leading to cell death .
Result of Action
VU0492244-1 and its analogues have demonstrated bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The increase in ROS in strains treated with this compound leads to a disturbed membrane architecture, as observed under transmission electron microscopy .
Action Environment
This compound represents a promising structure for the development of new synthetic classes of antimicrobials .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-9-11-18(12-10-17)23(26)24-20-13-14-22-19(16-20)6-5-15-25(22)29(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBHVHBNHNTQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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